molecular formula C24H24N2O2 B3740578 N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide

N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide

Cat. No. B3740578
M. Wt: 372.5 g/mol
InChI Key: JRFSNMYSNROIIS-UHFFFAOYSA-N
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Description

The compound N-(3-(tert-butylamino)phenyl)acetamide is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . Another compound, 3-(TERT-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID, has a molecular formula of C11H16BNO3 and a molecular weight of 221.06 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been described . Another study reported the synthesis of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine .


Molecular Structure Analysis

The unit cell of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine (4) is monoclinic, space group P2 1 /C. Hydrolysis of 4 leads to (E)-3-(N-tert-butylamino)-2-nitro-2-propenal (5), whose unit cell is also monoclinic, space group P2 1 /n .


Chemical Reactions Analysis

While specific chemical reactions involving “N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide” are not available, related compounds have been studied. For example, the compound N-(3-(tert-butylamino)phenyl)acetamide was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .


Physical And Chemical Properties Analysis

The compound 3-(TERT-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID has a melting point of 120-126°C, a predicted density of 1.13±0.1 g/cm3, and a predicted pKa of 7.87±0.10 .

Safety and Hazards

The compound trans tert-Butyl N-(3-aminocyclobutyl)carbamate has hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The development of new compounds with specific inhibitory activity against different targets is an active area of research. The findings from the studies on related compounds can guide the design of specific target molecules that regulate subtype selectivity .

properties

IUPAC Name

N-tert-butyl-3-[(4-phenylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-24(2,3)26-23(28)20-10-7-11-21(16-20)25-22(27)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-16H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFSNMYSNROIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(tert-butylcarbamoyl)phenyl]biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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